FTI-277 trifluoroacetate salt

farnesyltransferase selectivity geranylgeranyltransferase inhibition vascular smooth muscle

FTI-277 trifluoroacetate salt is the methyl ester prodrug of FTI-276, offering cell permeability and potent FTase inhibition. Its 100-fold differential potency between H-Ras (IC50=0.1µM) and K-Ras (IC50=10µM) allows researchers to titrate selective blockade of oncogenic H-Ras signaling while sparing K-Ras—a capability unmatched by pan-Ras inhibitors. With minimal GGTase I cross-reactivity (Rap1A IC50≈50µM), it ensures clean farnesylation-specific readouts. Validated in glioma and melanoma models, this compound is essential for reproducible Ras biology studies.

Molecular Formula C24H30F3N3O5S2
Molecular Weight 561.6 g/mol
Cat. No. B560236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTI-277 trifluoroacetate salt
SynonymsN-[4-[2(R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine methyl ester trifluoroacetate salt
Molecular FormulaC24H30F3N3O5S2
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1
InChIKeyGJEFFRDWFVSCOJ-PXPMWPIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTI-277 Trifluoroacetate Salt: A Farnesyltransferase Inhibitor Prodrug for Ras Signaling Research


FTI-277 trifluoroacetate salt is a cell-permeable methyl ester prodrug of FTI-276, developed as a peptidomimetic inhibitor of farnesyltransferase (FTase) [1]. It is widely used in preclinical research to block protein farnesylation, a post-translational modification essential for the membrane localization and oncogenic signaling of Ras family proteins [2]. In whole-cell assays, FTI-277 differentially inhibits the processing of H-Ras (IC50 = 0.1 μM) and K-Ras (IC50 = 10 μM), thereby disrupting the MAPK signaling cascade downstream of constitutively active Ras mutants . The compound is characterized by high hygroscopicity, requiring storage at −70°C under desiccated conditions, and exhibits aqueous solubility of ≥2 mg/mL .

FTI-277 Trifluoroacetate Salt: Why It Cannot Be Replaced by Other Farnesyltransferase Inhibitors


Substituting FTI-277 with a structurally or mechanistically related farnesyltransferase inhibitor (FTI) can compromise experimental outcomes because each FTI exhibits a distinct selectivity profile against Ras isoforms, divergent off-target signaling effects, and varying potency across different cellular contexts [1]. For instance, FTI-277 shows a 100-fold difference in potency between H-Ras (IC50 = 0.1 μM) and K-Ras (IC50 = 10 μM) processing, a property not shared by all FTIs, which can lead to misinterpretation of Ras isoform dependencies in a given model . Furthermore, certain FTIs, such as tipifarnib, trigger calcium-mediated cytotoxicity that is independent of farnesyltransferase inhibition, whereas FTI-277 does not [2]. Therefore, experimental protocols optimized for FTI-277 cannot be reliably executed with another FTI without re-validating all quantitative parameters.

FTI-277 Trifluoroacetate Salt: Quantitative Evidence of Differential Performance Against Comparators


FTI-277 vs. GGTI-298: Selective Inhibition of Farnesylation Over Geranylgeranylation in Primary Cells

FTI-277 (10 μM) selectively inhibits protein farnesylation, whereas GGTI-298 (10 μM) selectively blocks protein geranylgeranylation, as demonstrated by opposing functional effects on interleukin-1β (IL-1β)-stimulated NOS-2 induction in rat pulmonary artery smooth muscle cells [1]. In this assay, pretreatment with GGTI-298 caused a 5-fold superinduction of NOS-2 protein levels compared to IL-1β alone, while pretreatment with FTI-277 completely blocked IL-1β-induced NOS-2 expression at both mRNA and protein levels [1].

farnesyltransferase selectivity geranylgeranyltransferase inhibition vascular smooth muscle protein prenylation

FTI-277 vs. FTI-2153: Quantitative Potency Difference in Suppressing Oncogenic H-Ras Signaling

In a direct head-to-head comparison using NIH 3T3 cells transformed with oncogenic H-Ras, the non-thiol FTI-2153 is 10-fold more potent than FTI-277 at suppressing H-Ras-driven activation of mitogen-activated protein kinase (MAPK) [1]. FTI-2153 inhibits H-Ras processing with an IC50 of 10 nM and suppresses the growth of H-Ras-transformed NIH 3T3 cells with an IC50 of 0.3 μM, compared to 10 μM for the parental NIH 3T3 cells [1].

FTase inhibitor potency H-Ras MAPK activation peptidomimetic FTI NIH 3T3 transformation

FTI-277 vs. Tipifarnib: Absence of Calcium-Mediated Cytotoxicity in AML and Myeloma Cells

In U937 human myeloid leukemia cells, tipifarnib (5 μM) induces a significant elevation in intracellular free calcium ([Ca2+]i) with a mean peak change of ~200 nM, a response associated with Ca2+-dependent apoptosis [1]. In contrast, neither FTI-277 (10 μM) nor FTI-2153 (10 μM) elicited any detectable [Ca2+]i elevation under identical conditions (mean Δ[Ca2+]i comparable to vehicle control; p < 0.001 for tipifarnib vs. all other groups) [1][2].

off-target cytotoxicity calcium signaling non-peptidomimetic FTI apoptosis mechanism

FTI-277 vs. GGTI-298: Differential Regulation of N-Ras and K-Ras Prenylation in Human Tumor Cell Lines

In a panel of five human carcinoma cell lines, N-Ras prenylation was highly sensitive to FTI-277, whereas K-Ras prenylation was highly resistant to both FTI-277 and GGTI-298 when used as single agents [1]. Most significantly, complete inhibition of K-Ras processing in human tumor cell lines required co-treatment with both FTI-277 and a geranylgeranyltransferase I inhibitor (e.g., GGTI-298) [1]. In soft agar growth assays, GGTI-298 alone had very little effect on anchorage-independent growth, but the combination of FTI-277 and GGTI-298 produced significant growth inhibition [1].

Ras isoform selectivity prenylation inhibition K-Ras resistance combination therapy

FTI-277 vs. GGTI-286: Differential Sensitivity of Geranylgeranylated Protein Rap1A

In whole-cell assays, the methyl ester prodrug of GGTI-287, GGTI-286, is 25-fold more potent than the corresponding methyl ester of FTI-276, FTI-277, toward inhibiting the processing of the geranylgeranylated protein Rap1A [1]. FTI-277 inhibits Rap1A processing with an IC50 of approximately 50 μM, whereas GGTI-286 inhibits Rap1A processing with an IC50 of 2 μM [1]. This demonstrates that FTI-277 exhibits minimal cross-inhibition of geranylgeranyltransferase I (GGTase I) at pharmacologically relevant concentrations.

Rap1A processing geranylgeranyltransferase inhibition whole-cell potency prodrug comparison

FTI-277 Trifluoroacetate Salt: Optimal Research and Industrial Application Scenarios


Dissecting H-Ras-Dependent vs. K-Ras-Dependent Signaling Pathways in Cancer Cell Lines

Due to its 100-fold differential potency against H-Ras (IC50 = 0.1 μM) and K-Ras (IC50 = 10 μM) processing, FTI-277 enables researchers to distinguish H-Ras-driven from K-Ras-driven phenotypes in cancer models . By titrating FTI-277 concentrations, investigators can selectively inhibit H-Ras signaling at low doses while sparing K-Ras activity, a feature not achievable with pan-Ras inhibitors or FTIs with different selectivity profiles .

Validating Farnesyltransferase Dependency Without Geranylgeranyltransferase Confounding Effects

FTI-277 is the appropriate choice for studies requiring selective blockade of farnesylation without inhibition of geranylgeranylation. Its 25-fold lower potency against Rap1A processing (IC50 ≈ 50 μM) compared to GGTI-286 (IC50 = 2 μM) demonstrates minimal GGTase I cross-reactivity [1]. This selectivity is essential for experiments evaluating the specific contribution of farnesylated proteins (e.g., H-Ras, Rheb, CENP-E) to a given phenotype.

Investigating Ras-Driven Oncogenic Signaling in Glioma and Melanoma Models

FTI-277 has demonstrated significant antiproliferative effects in human malignant glioma cells at low micromolar concentrations achievable in vivo without major systemic toxicity [2]. It has also been validated in B16F1 melanoma cell migration assays at 1–2 μM [3]. Researchers studying these tumor types can leverage the extensive published efficacy data for FTI-277 to benchmark new findings against established dose-response relationships.

Combination Therapy Studies Targeting K-Ras Mutant Tumors with Geranylgeranyltransferase I Inhibitors

For K-Ras mutant models, FTI-277 alone is insufficient to block K-Ras prenylation; however, the combination of FTI-277 with a GGTase I inhibitor such as GGTI-298 achieves significant inhibition of both K-Ras processing and anchorage-independent growth in soft agar [4]. This evidence-based combination strategy provides a rational framework for in vivo K-Ras targeting studies and high-throughput screening campaigns seeking synthetic lethal interactions with FTase inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTI-277 trifluoroacetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.